CSF1R-IN-23 CSF1R Enzymatic Inhibition Potency: A Direct Comparison to Pexidartinib (PLX3397)
In enzymatic assays, CSF1R-IN-23 demonstrates a CSF1R IC50 of 36.1 nM. This potency is directly comparable to that of pexidartinib (PLX3397), a clinically used multi-kinase inhibitor, which exhibits a CSF1R IC50 of 20 nM [1]. While pexidartinib shows slightly higher potency (1.8-fold), CSF1R-IN-23's activity is within the same order of magnitude, validating its utility as a chemical probe for CSF1R inhibition [2].
| Evidence Dimension | CSF1R enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 36.1 nM |
| Comparator Or Baseline | Pexidartinib (PLX3397): 20 nM |
| Quantified Difference | 1.8-fold lower potency |
| Conditions | In vitro enzymatic assay (reported by commercial vendors) |
Why This Matters
This comparison benchmarks CSF1R-IN-23's potency against a well-characterized, clinically advanced CSF1R inhibitor, confirming its suitability as a tool compound for target engagement studies.
- [1] MedChemExpress (MCE). Pexidartinib (PLX-3397) Product Datasheet. Available at: https://www.medchemexpress.cn/Pexidartinib.html View Source
- [2] TargetMol. CSF1R-IN-23 (Compound 7dri) Product Datasheet. Available at: https://www.targetmol.cn/compound/csf1r_in_23 View Source
